6-Nitro-2,3-dihydrobenzofuran-5-amine
Overview
Description
6-Nitro-2,3-dihydrobenzofuran-5-amine is an organic compound with the molecular formula C8H8N2O3.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and many other physiological processes.
Mode of Action
Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 6-Nitro-2,3-dihydrobenzofuran-5-amine might interact with its targets and cause changes in neurotransmitter release, thereby affecting neuronal communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-amine typically involves the nitration of 2,3-dihydrobenzofuran followed by amination. One common method includes the nitration of 2,3-dihydrobenzofuran using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting nitro compound is then subjected to reduction and subsequent amination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-dihydrobenzofuran-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: 6-Amino-2,3-dihydrobenzofuran.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
6-Nitro-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2,3-dihydrobenzofuran
- 6-Amino-2,3-dihydrobenzofuran
- 2,3-Dihydrobenzofuran-5-amine
Uniqueness
6-Nitro-2,3-dihydrobenzofuran-5-amine is unique due to the presence of both nitro and amino groups on the benzofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects .
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1-benzofuran-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCNIIIWYDUOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84594-78-5 | |
Record name | 6-Nitro-2,3-dihydrobenzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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